2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide
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Overview
Description
2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including dichloro, hydroxyethoxy, p-tolyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloro-5-methylbenzenesulfonyl chloride and 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the sulfonamide group or other functional groups.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild heating.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives with varied functional groups.
Scientific Research Applications
2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethoxy and p-tolyl groups may enhance the compound’s binding affinity and specificity, leading to selective modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5-methylbenzenesulfonamide: Lacks the hydroxyethoxy and p-tolyl groups, resulting in different chemical properties and applications.
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide: Similar structure but without the dichloro and methyl groups, affecting its reactivity and biological activity.
Uniqueness
2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both dichloro and hydroxyethoxy groups allows for versatile chemical modifications, making it a valuable compound in research and industrial contexts.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO4S/c1-12-3-5-14(6-4-12)17(25-8-7-22)11-21-26(23,24)18-9-13(2)15(19)10-16(18)20/h3-6,9-10,17,21-22H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTNIZOXVYOWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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